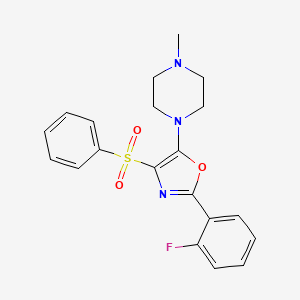

2-(2-氟苯基)-5-(4-甲基哌嗪-1-基)-4-(苯磺酰基)恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

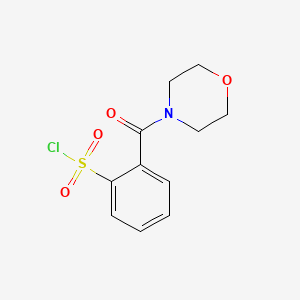

The compound 2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is a multifaceted molecule that incorporates several functional groups and structural motifs, such as the oxazole ring, a phenylsulfonyl group, a fluorophenyl moiety, and a methylpiperazine unit. These components suggest that the molecule could have interesting chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 2,5-disubstituted-1,3-oxazoles, such as the compound , can be achieved through the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, which then reacts with various electrophiles to introduce different substituents at the C-5 position . The 2-phenylsulfonyl group can be displaced nucleophilically to introduce additional substituents at the C-2 position, providing a general route for the synthesis of disubstituted oxazoles . Furthermore, the α-sulfonyl carbanion strategy, as mentioned in the synthesis of extended oxazoles, could be applied to introduce the methylpiperazine unit at the 2-methylene position .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole, they do provide insights into related structures. For instance, the crystal structure of a related compound with a triazole ring shows significant dihedral angles between the triazole and the benzene rings, which could imply that in our compound of interest, similar steric interactions may influence the overall molecular conformation .

Chemical Reactions Analysis

The papers suggest that the oxazole ring can participate in various chemical reactions. The presence of a phenylsulfonyl group allows for nucleophilic displacement reactions, which can be used to introduce different substituents . Additionally, the presence of a fluorophenyl group could potentially be involved in reactions typical of halogenated aromatics, such as Suzuki coupling, given the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. The fluorophenyl group could contribute to the molecule's lipophilicity and could affect its electronic properties, potentially enhancing its binding affinity to certain biological targets . The methylpiperazine moiety could impart basicity to the molecule, influencing its solubility and pharmacokinetic profile . The phenylsulfonyl group could increase the molecule's overall molecular weight and steric bulk, which might affect its ability to penetrate biological membranes .

科学研究应用

合成和精制

- 2-(苯磺酰基)甲基-4,5-二芳基恶唑,一种相关化合物,用作合成精制的有用支架,尤其是在 2-亚甲基位置。此过程导致生成具有多种产物的延伸恶唑,如单烷基化和二烷基化恶唑。该策略用于合成抗炎药奥沙普秦 (Patil 和 Luzzio,2016)。

天然产物的全合成

- 该化合物的结构用于合成复杂天然产物。一个显着的例子是虹藻唑 A 和 B 的全合成,突出了该化合物在有机合成中作为多功能构建模块的作用 (Zhang 和 Ciufolini,2009)。

分子间相互作用分析

- 对结构相似的三唑衍生物的研究揭示了分子间相互作用的见解。此类研究有助于理解氢键和 π-π 相互作用等各种相互作用如何促进晶体结构的稳定 (Panini 等人,2014)。

二取代恶唑的制备

- 2-(苯磺酰基)-1,3-恶唑的去质子化促进了 C-5 碳负离子的产生,该碳负离子与不同的亲电试剂反应。该方法对于合成二取代恶唑至关重要,展示了该化合物在有机合成中的多功能性 (Williams 和 Fu,2010)。

抗菌和抗肿瘤应用

- 源自类似结构的杂环化合物已显示出有希望的抗菌和抗肿瘤特性。这些应用对于开发新的治疗剂至关重要 (Bărbuceanu 等人,2015)。

非甾体抗炎药的合成

- 该化合物的结构已被改编为设计新型非甾体抗炎药。这展示了其在药物应用中的潜力,尤其是在减少与传统 NSAID 相关的副作用方面 (Zhou 等人,2009)。

属性

IUPAC Name |

4-(benzenesulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-23-11-13-24(14-12-23)20-19(28(25,26)15-7-3-2-4-8-15)22-18(27-20)16-9-5-6-10-17(16)21/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRAUSRVUTXYDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)

![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)

![N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3004232.png)

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B3004233.png)